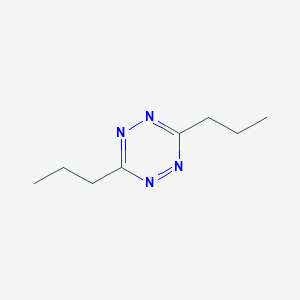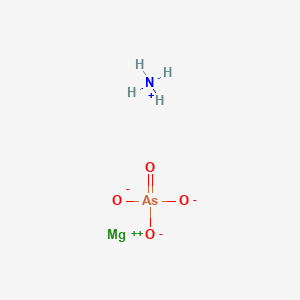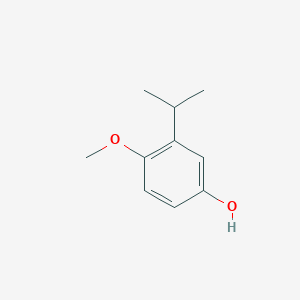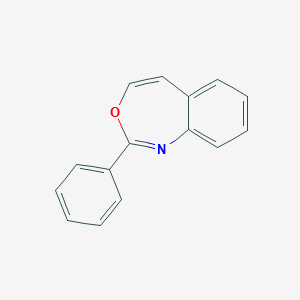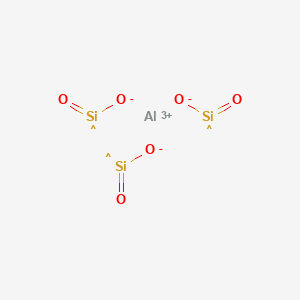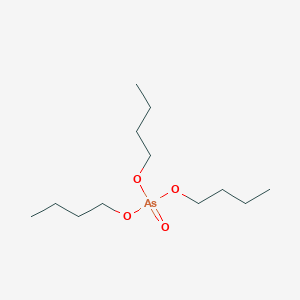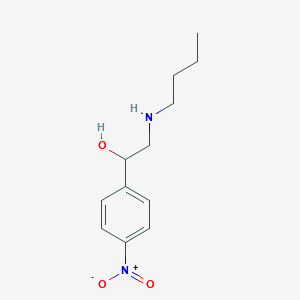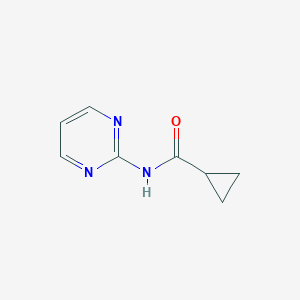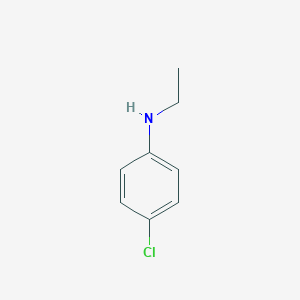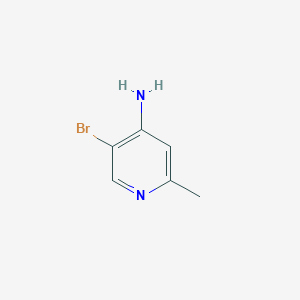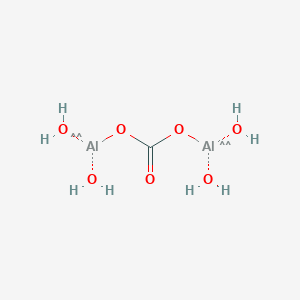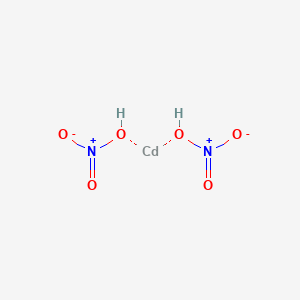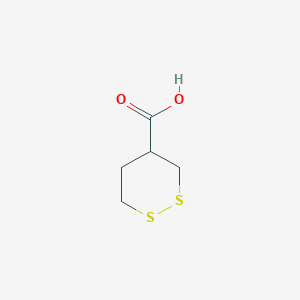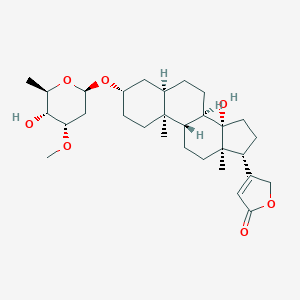
Somalin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Somalin, also known as 2,3,5-trimethyl-6-(12-hydroxy-5,10-dodecadiynyl)-1,4-benzoquinone, is a natural compound found in the marine sponge, Agelas mauritiana. This compound has been extensively studied for its potential therapeutic applications due to its unique chemical structure and biological activity.
Applications De Recherche Scientifique
1. Revival of Somali-Swedish Research Cooperation
The Somali-Swedish Research Cooperation, initiated in 1981 but interrupted by the Somali civil war, was revived to rebuild research capacity in Somalia, particularly in the health sector. This cooperation involves Somali universities, Swedish universities, and Somali diaspora professionals, focusing on collaborative research across cultural barriers and regions, with the goal of rebuilding national health services and trusted institutions in Somalia (Dalmar et al., 2017).
2. Somali Fathers' Views on Science Education
A study exploring the views of Somali fathers on science education highlighted their desire for their children to learn science that is useful in Somali lives and connected to their sociocultural experiences. The study suggests a need for science education to be more culturally relevant and respectful of Somali students' backgrounds (Albrecht & Upadhyay, 2020).
3. Somali Immigrant Women and Healthcare System
Research focusing on Somali immigrant women in the United States revealed that their health beliefs are closely tied to situational factors and differ significantly from the biological model of Western medicine. The study found that these discordant beliefs led to divergent expectations and frustrations in healthcare interactions, highlighting the need for transcultural healthcare approaches (Pavlish, Noor, & Brandt, 2010).
4. Somali Immigrant Perceptions of Disability and Genetic Counseling
A study on Somali immigrants' perceptions of disability indicated that traditional genetic counseling might have limited utility for this group. The research suggests modifications to traditional genetic counseling approaches to better accommodate the beliefs and practices of Somali patients, which could also apply to similar populations (Greeson, Veach, & LeRoy, 2001).
5. Somali Women's Maternity Information Concerns in the UK
Research on the maternity information concerns of Somali women in the UK revealed issues with communication, language support, and satisfaction with health professionals. The study emphasizes the importance of addressing these concerns to improve maternity care for minority ethnic women (Davies & Bath, 2001).
Propriétés
Numéro CAS |
12708-27-9 |
|---|---|
Nom du produit |
Somalin |
Formule moléculaire |
C30H46O7 |
Poids moléculaire |
518.7 g/mol |
Nom IUPAC |
3-[(3S,5R,8R,9S,10S,13R,14S,17R)-14-hydroxy-3-[(2R,4S,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |
InChI |
InChI=1S/C30H46O7/c1-17-27(32)24(34-4)15-26(36-17)37-20-7-10-28(2)19(14-20)5-6-23-22(28)8-11-29(3)21(9-12-30(23,29)33)18-13-25(31)35-16-18/h13,17,19-24,26-27,32-33H,5-12,14-16H2,1-4H3/t17-,19-,20+,21-,22+,23-,24+,26+,27-,28+,29-,30+/m1/s1 |
Clé InChI |
YBZZSZQZDODUAA-QBHHOFBOSA-N |
SMILES isomérique |
C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(CC[C@@H]5C6=CC(=O)OC6)O)C)C)OC)O |
SMILES |
CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C)OC)O |
SMILES canonique |
CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C)OC)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



